[(3-Cyano-benzyl)-cyclopropyl-amino]-acetic acid
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Overview
Description
[(3-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is an organic compound that features a cyclopropyl group attached to an amino acid backbone, with a cyano group on the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyano-benzyl)-cyclopropyl-amino]-acetic acid typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine, which is then reacted with a benzyl halide containing a cyano group. The resulting intermediate is further reacted with glycine or its derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3-Cyano-benzyl)-cyclopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(3-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino acid backbone. It can also serve as a precursor for the synthesis of bioactive molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of [(3-Cyano-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The amino acid backbone allows for interactions with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- **[(3-Cyano-benzyl)-methyl-amino]-acetic acid
- **[(3-Cyano-benzyl)-ethyl-amino]-acetic acid
- **[(3-Cyano-benzyl)-propyl-amino]-acetic acid
Uniqueness
[(3-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have linear or branched alkyl groups instead of the cyclopropyl group .
Properties
IUPAC Name |
2-[(3-cyanophenyl)methyl-cyclopropylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-2-1-3-11(6-10)8-15(9-13(16)17)12-4-5-12/h1-3,6,12H,4-5,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBDYQHVKZJBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)C#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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